molecular formula C12H11NO2 B174774 Ethyl quinoline-4-carboxylate CAS No. 10447-29-7

Ethyl quinoline-4-carboxylate

Cat. No.: B174774
CAS No.: 10447-29-7
M. Wt: 201.22 g/mol
InChI Key: FJWYVZDPWAPMGN-UHFFFAOYSA-N
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Description

Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-4-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedländer synthesis, which uses a combination of aniline derivatives and β-ketoesters under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst, which provides a green and efficient route to quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as silica gel or ionic liquids . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-carboxaldehyde, and various substituted quinoline derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Quinoline Derivatives
Ethyl quinoline-4-carboxylate serves as an essential building block in the synthesis of more complex quinoline derivatives. It is utilized in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of functionalized quinolines that have applications in pharmaceuticals and materials science.

Reaction TypeProduct Type
OxidationQuinoline-4-carboxylic acid derivatives
ReductionAlcohols or amines
SubstitutionVarious substituted quinoline derivatives

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting potential for therapeutic applications.

  • Antimicrobial Activity : this compound has demonstrated efficacy against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell growth. For instance, derivatives of quinoline-4-carboxylic acid have shown potent activity against breast carcinoma cell lines, with IC₅₀ values comparable to established drugs .

Medicinal Chemistry

Drug Development Potential
this compound is under investigation for its potential use in drug development due to its anti-inflammatory and analgesic properties. Its derivatives are being explored for their ability to target specific molecular pathways involved in disease processes.

Case Study: Antileishmanial Activity

A study synthesized several quinoline-4-carboxylic acid derivatives, including this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated significant activity at varying concentrations, highlighting its potential as a therapeutic agent for leishmaniasis treatment .

Industrial Applications

Dyes and Pigments
The chromophoric properties of this compound make it suitable for use in the synthesis of dyes and pigments. Its derivatives are employed in producing colorants used in textiles, plastics, and coatings.

Comparison with Similar Compounds

Biological Activity

Ethyl quinoline-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound is synthesized through the reaction of quinoline-4-carboxylic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. This method allows for efficient production of the ester, which serves as a precursor for various derivatives with enhanced biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Specific compounds derived from this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives such as 6a and 6h exhibited IC50 values of 3.39 μM and 2.71 μM, respectively, outperforming the reference drug Doxorubicin (IC50 = 6.18 μM) .

Mechanism of Action:

  • EGFR Kinase Inhibition: Compounds derived from this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) kinase. For example, compound 6h exhibited an IC50 value of 0.22 μM against EGFR, comparable to Lapatinib (IC50 = 0.18 μM) .
  • Induction of Apoptosis: The most active derivatives induced apoptosis in cancer cells by upregulating p53 and caspase 9, leading to significant cell cycle arrest at the G1 phase .

Antimalarial Activity

This compound derivatives have also been investigated for their antimalarial properties. A series of quinoline-4-carboxamide derivatives showed moderate potency against Plasmodium falciparum, with some compounds achieving low nanomolar activity .

Mechanism of Action:

  • Inhibition of Translation Elongation Factor 2: The lead compound DDD107498 was identified as a potent inhibitor of PfEF2, crucial for protein synthesis in malaria parasites. This novel mechanism represents a promising avenue for developing new antimalarial therapies .

Case Study: Cytotoxicity and Mechanistic Insights

A study explored the cytotoxic effects of this compound derivatives on MCF-7 breast cancer cells. The results indicated that treatment with compound 6h led to:

  • A significant increase in apoptotic markers (p53 and caspase 9) by approximately 7.4-fold and 8.7-fold, respectively.
  • Cell cycle analysis revealed that 6h induced G1 phase arrest, suggesting a potential mechanism for its anticancer activity .

Table: Summary of Biological Activities

CompoundActivity TypeIC50 Value (μM)Mechanism of Action
This compoundAnticancer-EGFR Inhibition
Compound 6aAnticancer3.39EGFR Inhibition
Compound 6hAnticancer2.71EGFR Inhibition, Apoptosis Induction
DDD107498Antimalarial<1Inhibition of PfEF2

Properties

IUPAC Name

ethyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWYVZDPWAPMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299935
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-29-7
Record name 10447-29-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl quinoline-4-carboxylate
Ethyl quinoline-4-carboxylate
Ethyl quinoline-4-carboxylate
Ethyl quinoline-4-carboxylate
Ethyl quinoline-4-carboxylate
Ethyl quinoline-4-carboxylate

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